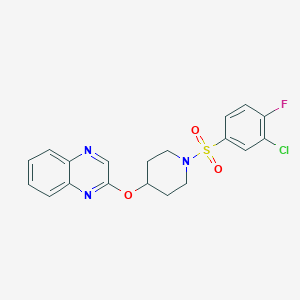

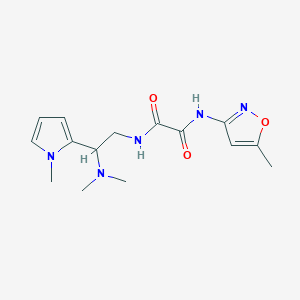

![molecular formula C23H18N2O2S B2529899 2-甲基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 361159-27-5](/img/structure/B2529899.png)

2-甲基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential therapeutic applications. Benzamide derivatives are often explored for their medicinal chemistry applications due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating a potential route for synthesizing related compounds . Microwave irradiation has been employed as a cleaner, more efficient, and faster method for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which could be adapted for the synthesis of the compound . Additionally, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation suggests a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and additional substituents that can influence the compound's properties and interactions. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined by X-ray diffraction, revealing hydrogen bonding and π-π interactions that stabilize the crystal structure . These structural features are important for understanding the molecular interactions and potential biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides involves a reduction reaction, indicating the reactivity of the benzamide group . The role of methyl functionality and S=O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives also highlights the importance of substituents in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The antifungal activity of some novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides demonstrates the biological relevance of these compounds . The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives further illustrates the impact of molecular structure on physical properties . Additionally, the discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as glucokinase activators shows the therapeutic potential of these compounds .

科学研究应用

DNA 结合和染色应用

Hoechst 33258 及类似物:合成染料 Hoechst 33258 及其类似物以结合双链 B-DNA 的小沟而闻名,已被广泛用作荧光 DNA 染料。这些化合物对富含 AT 的序列表现出特异性,并在染色体和细胞核染色、流式细胞术和植物染色体分析中得到应用。Issar 和 Kakkar(2013 年)的综述讨论了 Hoechst 衍生物在植物细胞生物学中的应用及其作为放射保护剂和拓扑异构酶抑制剂的潜力,突出了合理药物设计的基础以及 DNA 序列识别和结合的分子基础 (Issar & Kakkar, 2013)。

环境和化学降解研究

先进氧化工艺降解对乙酰氨基酚:先进氧化工艺 (AOP) 已用于处理水性介质中的对乙酰氨基酚,导致各种动力学、机制和副产物。Qutob 等人(2022 年)的这项工作组织并总结了对乙酰氨基酚副产物、生物毒性、降解途径的最新研究,并使用福井函数预测分子中反应最活跃的位点。该综述强调了 AOP 系统在增强对乙酰氨基酚降解中的重要性及其副产物对环境的潜在影响 (Qutob et al., 2022)。

阿尔茨海默病中的淀粉样蛋白成像

淀粉样蛋白成像配体:诺德伯格在为阿尔茨海默病患者大脑中淀粉样蛋白的体内测量开发淀粉样蛋白成像配体方面的工作标志着一项重大进展。已经研究了四种放射性配体,显示出早期检测阿尔茨海默病和评估新的抗淀粉样蛋白疗法的潜力。这种突破性技术可以对了解大脑中淀粉样蛋白沉积的病理生理机制和时间过程产生重大影响 (Nordberg, 2007)。

作用机制

安全和危害

未来方向

The future research directions for this compound could involve further exploration of its potential uses, based on its structure and properties. For example, it could be studied for potential medicinal applications, given that both benzamides and thiazoles are found in a variety of pharmaceutical drugs .

属性

IUPAC Name |

2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c1-16-7-5-6-10-20(16)22(26)25-23-24-21(15-28-23)17-11-13-19(14-12-17)27-18-8-3-2-4-9-18/h2-15H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCFOSZGQLKFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

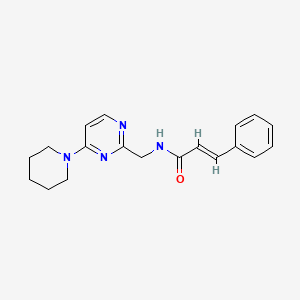

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)

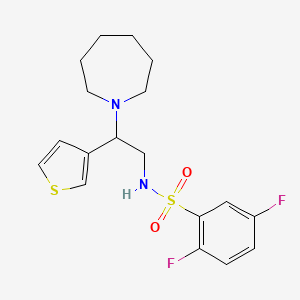

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

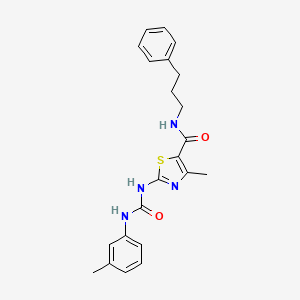

![3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2529839.png)